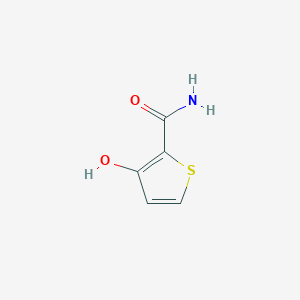

3-Hidroxi-2-tiofenocarboxamida

Descripción general

Descripción

Synthesis Analysis

3-Hydroxythiophene-2-carboxamide can be synthesized from 3-hydroxythiophene with the introduction of carboxamide . The synthetic route involves the use of acyl chlorides and heterocyclic amine derivatives . The enolates derived from 3-hydroxythiophenes by treatment with base can be O-alkylated and O-acylated with high regioselectivity .

Molecular Structure Analysis

The molecular structure of 3-Hydroxythiophene-2-carboxamide was confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .

Chemical Reactions Analysis

3-Hydroxythiophene-2-carboxamide is less reactive to electrophiles than corresponding 3-hydroxypyrroles . It reacts at the 2-position with Meldrum’s acid and undergoes Vilsmeier reactions .

Physical and Chemical Properties Analysis

3-Hydroxythiophene-2-carboxamide is a solid, powder, or crystalline powder or solid . It exists in solvent-dependent equilibrium with its tautomers .

Aplicaciones Científicas De Investigación

Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica de la 3-Hidroxi-2-tiofenocarboxamida, centrándose en sus aplicaciones únicas:

Actividad antioxidante

Se ha demostrado que los derivados de la this compound exhiben una actividad antioxidante moderada, con porcentajes de inhibición que oscilan entre el 54,9% y el 28,4%. Esto sugiere un uso potencial en áreas de investigación centradas en el estrés oxidativo y enfermedades relacionadas .

Actividad antibacteriana

Los derivados de la this compound han demostrado una actividad antibacteriana mejorada contra varias cepas bacterianas como E. coli, P. aeruginosa, S. aureus y B. subtilis. Esto indica su posible aplicación en el desarrollo de nuevos agentes antibacterianos .

Síntesis y diseño de fármacos

Los derivados del compuesto se utilizan en estrategias sintéticas para el diseño de fármacos, particularmente en la síntesis de nuevos derivados de tiofeno carboxamida con posibles propiedades farmacológicas .

Safety and Hazards

Mecanismo De Acción

Target of Action

3-Hydroxythiophene-2-carboxamide primarily targets the QcrB , a subunit of the menaquinol cytochrome c oxidoreductase . This enzyme is part of the bc1-aa3-type cytochrome c oxidase complex, which is responsible for driving oxygen-dependent respiration .

Mode of Action

The compound interacts with its target, QcrB, by inhibiting its function. This inhibition disrupts the normal functioning of the bc1-aa3-type cytochrome c oxidase complex, thereby affecting the oxygen-dependent respiration process .

Biochemical Pathways

The primary biochemical pathway affected by 3-Hydroxythiophene-2-carboxamide is the respiratory pathway. By inhibiting the QcrB subunit, the compound disrupts the electron transport chain, specifically the bc1-aa3-type cytochrome c oxidase complex. This disruption leads to a decrease in ATP production, affecting the energy metabolism of the cell .

Result of Action

The inhibition of the QcrB subunit by 3-Hydroxythiophene-2-carboxamide leads to a disruption in the oxygen-dependent respiration process. This disruption can lead to a decrease in ATP production, affecting the energy metabolism of the cell . Additionally, the compound has shown significant antioxidant activity, with one derivative showing an inhibition activity of 62.0% compared to ascorbic acid . It also exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria .

Propiedades

IUPAC Name |

3-hydroxythiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c6-5(8)4-3(7)1-2-9-4/h1-2,7H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVURYQBOSVZXOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70715977 | |

| Record name | 3-Hydroxythiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70715977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57059-24-2 | |

| Record name | 3-Hydroxythiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70715977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

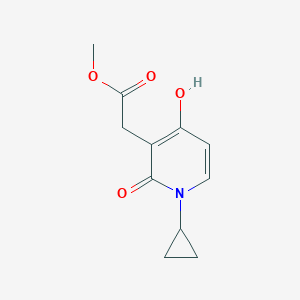

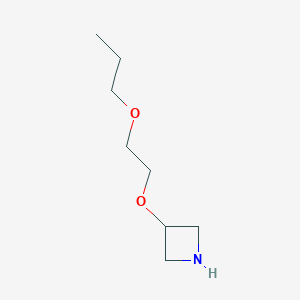

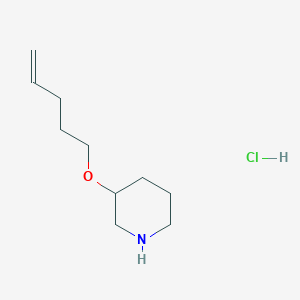

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Tert-butyl)-2-chlorophenoxy]azetidine](/img/structure/B1395511.png)

![3-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395513.png)

![3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine](/img/structure/B1395514.png)

![3-[2-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1395515.png)

![3-[(3-Chlorobenzyl)oxy]azetidine](/img/structure/B1395518.png)

![3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1395519.png)

![3-(4-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone](/img/structure/B1395522.png)